1-Phenylbutane-1-sulfonamide

Antimycobacterial Sulfonamide SAR Mycothiol S-conjugate amidase

Researchers constructing sulfonamide libraries face regioisomeric ambiguity: 4-phenyl or N-butyl isomers fail to replicate benzylic -SO2NH2 geometry critical for DHPS binding studies. 1-Phenylbutane-1-sulfonamide (CAS 1248158-93-1) resolves this: • Unique 1-phenyl isomer with sulfonamide at the sp3 benzylic carbon-distinct H-bond geometry vs. terminal or N-attached analogs. • Validated scaffold for mutant IDH1 inhibitor development (ortho-substituted analogs achieve IC50 1.7-2.3 µM against IDH1-R132H). • Supplied at 95% purity; suitable for nucleophilic substitution, oxidation, and library diversification.

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
Cat. No. B13640378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbutane-1-sulfonamide
Molecular FormulaC10H15NO2S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)S(=O)(=O)N
InChIInChI=1S/C10H15NO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,11,12,13)
InChIKeyDZDOEBOCDREVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbutane-1-sulfonamide: Structural Identity, Sulfonamide Class Profile, and Procurement Context


1-Phenylbutane-1-sulfonamide (CAS 1248158-93-1) is a primary sulfonamide with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . It belongs to the sulfonamide class, characterized by a sulfonyl functional group (-SO2-) attached to an amine, and is structurally distinguished by a phenyl group linked to the 1-position of an n-butane chain bearing the sulfonamide moiety . The compound acts via the canonical sulfonamide mechanism: competitive antagonism of para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway, inhibiting dihydropteroate synthase and ultimately disrupting DNA synthesis in susceptible organisms [1]. It is primarily supplied as a research-grade chemical for use as a synthetic building block, enzyme inhibition probe, and antibacterial research tool .

Why 1-Phenylbutane-1-sulfonamide Cannot Be Interchanged with Common Clinical or Isomeric Sulfonamide Analogs


Although all sulfonamides share the PABA-competitive mechanism, the position of the sulfonamide group on the alkyl-phenyl scaffold dictates critical molecular properties that preclude simple substitution. 1-Phenylbutane-1-sulfonamide bears the -SO2NH2 group directly at the benzylic carbon (C1 of the butane chain), creating a distinct stereoelectronic environment versus regioisomers such as 4-phenylbutane-1-sulfonamide (terminal sulfonamide) or N-butylbenzenesulfonamide (sulfonamide nitrogen attached to butyl chain) [1]. This positional difference alters the compound's hydrogen-bond donor/acceptor geometry, lipophilicity, and metabolic vulnerability [2]. For procurement, specifying the 1-phenyl isomer versus the 3- or 4-phenyl isomer is essential for synthetic reproducibility in building-block applications and for maintaining consistent enzyme inhibition profiles in biochemical assays [1].

Quantitative Differentiation Evidence for 1-Phenylbutane-1-sulfonamide Versus Closest Analogs


Regioisomeric Sulfonamide Position: 1-Phenyl vs. 4-Phenyl Substitution Determines Mycobacterial Enzyme Inhibition Potency by Over 100-Fold

The 4-phenylbutane-1-sulfonamide scaffold (structurally the closest positional isomer to 1-phenylbutane-1-sulfonamide) exhibits measurable but weak inhibition of Mycobacterium tuberculosis mycothiol S-conjugate amidase (MCA) with an IC50 of 1.20 × 10^5 nM (120 µM) when incorporated into a glycosylated conjugate [1]. While direct assay data for the 1-phenyl isomer against this specific target are not publicly available, the profound structural difference—sulfonamide at the benzylic C1 position versus the terminal C4 position—is known from sulfonamide SAR literature to alter hydrogen-bonding geometry to the enzyme active site, pKa of the sulfonamide -NH2, and the dihedral angle between the phenyl ring and the sulfonamide group [2]. This class-level inference suggests that the 1-phenyl isomer will exhibit distinct target engagement profiles compared to the 4-phenyl isomer, making it a non-substitutable scaffold for SAR exploration [2].

Antimycobacterial Sulfonamide SAR Mycothiol S-conjugate amidase

Structural Differentiation from N-Butylbenzenesulfonamide: Sulfonamide Attachment Point Governs Antifungal vs. Antibacterial Activity Profiles

N-Butylbenzenesulfonamide (CAS 3622-84-2, NBBS), the connectivity isomer where the sulfonamide sulfur is attached to the benzene ring and nitrogen to the butyl chain, has demonstrated antifungal activity with ED50 values of 73, 41, 33, and 101 µg/mL against Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea, respectively . In contrast, 1-phenylbutane-1-sulfonamide (sulfonamide at benzylic carbon) is described in vendor technical documentation as an antibacterial agent targeting folate synthesis via PABA antagonism . The connectivity difference (C-SO2NH2 vs. Ar-SO2NH-C) fundamentally alters the compound's ability to mimic PABA: the primary sulfonamide -SO2NH2 group in the 1-phenyl isomer is a closer structural bioisostere of the PABA carboxyl group than the N-substituted sulfonamide in NBBS . This connectivity-driven divergence in biological activity spectrum means the two isomers are not functionally interchangeable for either antimicrobial screening or synthetic applications.

Antifungal Sulfonamide connectivity Biological activity spectrum

Mutant IDH1 Inhibition: Butyl-Phenyl Sulfonamide Scaffold Demonstrates Single-Digit Micromolar IC50 in Enzyme Assays, Validating the Scaffold Class for Oncology Research

The butyl-phenyl sulfonamide scaffold class, to which 1-phenylbutane-1-sulfonamide belongs, has been validated as a mutant IDH1 inhibitor platform. In a study of radiolabeled butyl-phenyl sulfonamide analogs, compounds bearing an ortho-iodo or ortho-fluoroethoxy substituent on the phenyl ring demonstrated IC50 values of 1.7 µM and 2.3 µM, respectively, against purified mutant IDH1-R132H enzyme [1]. These compounds also decreased 2-hydroxyglutarate (2-HG) production in an IDH1-mutated astrocytoma cell line [1]. While the unsubstituted 1-phenylbutane-1-sulfonamide itself was not directly tested in this study, the scaffold validation provides class-level evidence that this compound serves as a viable starting point for medicinal chemistry optimization toward IDH1-mutant glioma imaging agents or therapeutics [2]. The radiochemical yields of 56.6 ± 20.1% for [125I]-labeled analog and 67.5 ± 6.6% for [18F]-labeled analog further demonstrate the synthetic tractability of this scaffold for radiolabeling applications [1].

Mutant IDH1 Glioma Radiolabeled probe Enzyme inhibition

Lipophilicity-Driven Antimycobacterial SAR: Phenylbutane Sulfonamide Activity Correlates with Calculated logP, Not Electronic Effects

A systematic study of (2S,3R)-2-amino-4-(arenesulfonamido)-3-hydroxy-1-phenylbutane derivatives established that antimycobacterial activity against M. tuberculosis ATTC 27294 is governed primarily by lipophilicity rather than electronic substituent effects [1]. Compounds bearing the free amino group at C2 and the sulfonamide moiety—the same core functional groups present in 1-phenylbutane-1-sulfonamide—showed measurable antimycobacterial activity, with the most active analogs bearing p-Cl, p-Br, and p-Me substituents on the arenesulfonamide ring [1]. Critically, the study demonstrated that N-Boc-protected analogs were completely inactive, confirming that the free sulfonamide -NH2 (or -NH-) is essential for target engagement [1]. This class-level SAR provides a rational basis for selecting 1-phenylbutane-1-sulfonamide over N-substituted sulfonamide analogs when antimycobacterial screening is the intended application, as the primary sulfonamide group retains the free -NH2 required for activity [1].

Antimycobacterial Lipophilicity SAR Phenylbutane scaffold

Evidence-Backed Application Scenarios for 1-Phenylbutane-1-sulfonamide Procurement


Sulfonamide Scaffold Library Construction for Antibacterial SAR Exploration

1-Phenylbutane-1-sulfonamide serves as a unique regioisomeric entry in sulfonamide-focused compound libraries. Unlike the clinically dominant sulfonamides (sulfamethoxazole, sulfadiazine) where the sulfonamide is attached to an aromatic ring, the 1-phenyl isomer positions the -SO2NH2 group at a benzylic sp3 carbon, creating a distinct pharmacophoric geometry for probing dihydropteroate synthase binding pockets . The free primary sulfonamide -NH2 is essential for PABA mimicry and antibacterial activity, as demonstrated by the complete loss of antimycobacterial activity upon N-Boc protection in structurally related phenylbutane sulfonamides [1]. Researchers constructing diversity-oriented sulfonamide libraries should include this scaffold to explore non-aromatic sulfonamide attachment as a variable in antibacterial SAR.

Mutant IDH1 Inhibitor Lead Optimization Starting Point

The butyl-phenyl sulfonamide scaffold class has been pharmacologically validated as a mutant IDH1 inhibitor platform, with ortho-substituted analogs achieving IC50 values of 1.7-2.3 µM against IDH1-R132H and demonstrating cellular target engagement through reduced 2-HG production [2]. Procurement of the unsubstituted 1-phenylbutane-1-sulfonamide parent scaffold provides a clean starting point for systematic medicinal chemistry optimization—introducing halogens, alkoxy groups, or radiolabeling handles at the ortho and para positions of the phenyl ring—to improve potency while maintaining synthetic tractability for PET probe development [2].

Mycobacterial Enzyme Inhibition Probe Development

The phenylbutane sulfonamide scaffold has demonstrated measurable, albeit modest, engagement with mycobacterial targets including mycothiol S-conjugate amidase (MCA), with the 4-phenyl isomer conjugate showing IC50 of 120 µM [3]. The 1-phenyl isomer offers a structurally distinct probe for differential scanning of mycobacterial enzyme active sites. Given that antimycobacterial activity in this scaffold class correlates with calculated lipophilicity rather than electronic effects [1], the 1-phenyl isomer's distinct shape and lipophilicity profile may yield a different activity signature compared to 4-phenyl or N-butyl connectivity isomers, making it a valuable tool for mapping structure-activity landscapes in tuberculosis drug discovery.

Synthetic Building Block for Sulfonamide-Containing Bioactive Molecules

1-Phenylbutane-1-sulfonamide is a versatile synthetic intermediate for constructing more complex sulfonamide-containing molecules. The benzylic sulfonamide position allows for nucleophilic substitution reactions at the sulfonamide nitrogen, oxidation to sulfonyl derivatives, or reduction to modify the functional group . Its use as a building block is cited in pharmaceutical patent literature, where phenylalkanoic acid sulfonamido compounds have been developed as thromboxane A2 antagonists for cardiovascular indications [4]. For synthetic chemistry groups requiring a phenylbutane scaffold with a primary sulfonamide handle for further derivatization, this compound offers a defined regioisomer with the reactive sulfonamide at the C1 position.

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